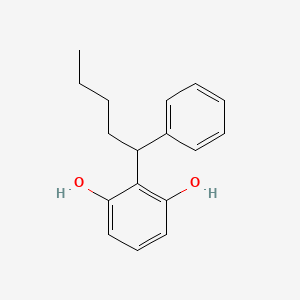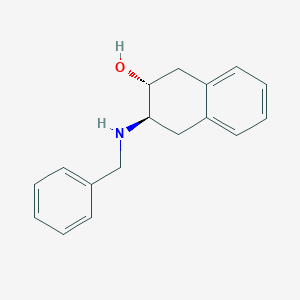
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound that belongs to the class of tetrahydronaphthalenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives.
Reduction: The naphthalene derivative undergoes a reduction reaction to form the tetrahydronaphthalene core.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R,3R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential as a ligand in receptor studies.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties, including its potential as a drug candidate for various diseases.
Industry
In the industrial sector, this compound may find applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-3-(Amino)-1,2,3,4-tetrahydronaphthalen-2-ol
- (2R,3R)-3-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
- (2R,3R)-3-(Phenylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
Uniqueness
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of the benzylamino group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
Properties
CAS No. |
66876-91-3 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
(2R,3R)-3-(benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C17H19NO/c19-17-11-15-9-5-4-8-14(15)10-16(17)18-12-13-6-2-1-3-7-13/h1-9,16-19H,10-12H2/t16-,17-/m1/s1 |
InChI Key |
BZMQXSBKXZMBKP-IAGOWNOFSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CC2=CC=CC=C21)O)NCC3=CC=CC=C3 |
Canonical SMILES |
C1C(C(CC2=CC=CC=C21)O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


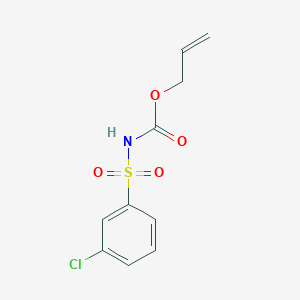
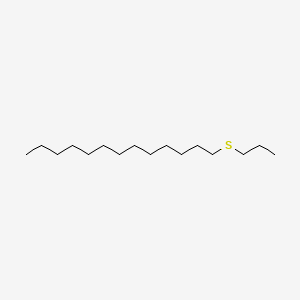
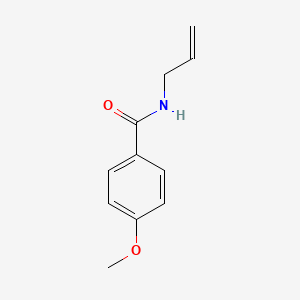

![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)
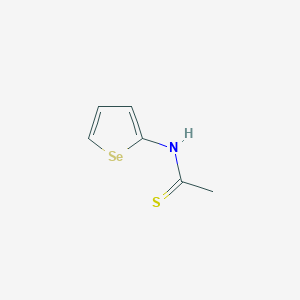


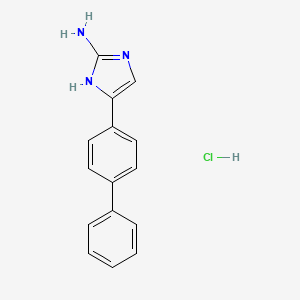
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)

